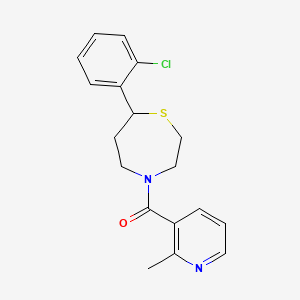
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H19ClN2OS and its molecular weight is 346.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone is a member of the thiazepane family, which are seven-membered heterocyclic compounds. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiazepane Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Chlorophenyl Group : Nucleophilic substitution reactions are commonly employed to attach the chlorophenyl moiety.
- Attachment of the Pyridine Moiety : This is often accomplished through condensation reactions with suitable electrophiles.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It may exert its effects by:
- Inhibiting Specific Enzymes : The compound could inhibit enzymes involved in cell proliferation, which may have implications for cancer treatment.
- Modulating Receptor Activity : It may also interact with specific receptors to influence signaling pathways associated with various diseases .
Anticancer Properties
Several studies have indicated that thiazepane derivatives exhibit anticancer properties. The mechanism often involves:
- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases.
- Apoptosis Induction : Promoting programmed cell death in cancer cells.
Neuropharmacological Effects
Research suggests that compounds like this compound may also exhibit neuropharmacological effects, potentially acting as:
- Antidepressants : By modulating neurotransmitter levels.
- Anxiolytics : Reducing anxiety through interaction with GABAergic systems.
Case Studies
-
Study on Anticancer Activity :
- A study demonstrated that thiazepane derivatives inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Neuropharmacological Evaluation :
Data Table: Biological Activities Summary
Propriétés
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c1-13-14(6-4-9-20-13)18(22)21-10-8-17(23-12-11-21)15-5-2-3-7-16(15)19/h2-7,9,17H,8,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDHPHRQPREHBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













